molecular formula C11H14O2 B1340700 2-Tert-butoxybenzaldehyde CAS No. 35129-22-7

2-Tert-butoxybenzaldehyde

Cat. No.: B1340700
CAS No.: 35129-22-7
M. Wt: 178.23 g/mol
InChI Key: NAGSWLQWNWNACQ-UHFFFAOYSA-N
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Description

2-Tert-butoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various specialty chemicals. The compound is characterized by the presence of a tert-butoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutene in the presence of an acid catalyst such as boron trifluoride. This method, however, often results in low yields due to the use of boron trifluoride .

Another method involves the use of a Grignard reagent. For example, the reaction of a Grignard reagent derived from bromotoluene with orthogiacetic acid ester, followed by hydrolysis, can yield this compound . This method is more efficient and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of 2-tert-butoxytoluene. This process can be catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate in the presence of hydrogen peroxide and glacial acetic acid . This method is preferred for its higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Tert-butoxybenzoic acid.

    Reduction: 2-Tert-butoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

2-Tert-butoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. These properties make this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialty chemicals and pharmaceuticals.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGSWLQWNWNACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566039
Record name 2-tert-Butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35129-22-7
Record name 2-tert-Butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 7 (3.8 g, 21 mmol) in 250 mL CH2Cl2, MnO2 (11 g, 126 mmol) was added. The reaction mixture was stirred overnight, filtered on Celite® and the solvent was distilled under reduced pressure. The crude product was purified by a silica gel column with 17% EtOAc/83% Hexane as eluents. The product was isolated as pale yellow oil (70% yield). 1H NMR (CDCl3) δ 7.286 (dd, 1H, Ar), 7.195 (ddd, 1H, Ar), 7.063 (d, 1H, Ar), 7.003 (ddd, 1H, Ar), 4.669 (s, 2H, —CH2—), 1.447 (s, 9H, —C(CH3)3). Mass Spec.=203.09 (M+H)++Na+.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Yield
70%

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